1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl group at the N1 position and an isopropylamine substituent at the C4 position. This scaffold is structurally analogous to kinase inhibitors and neuroprotective agents, with modifications in substituents influencing target specificity and pharmacokinetics .
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,16,17,19) |
InChI Key |
RMFZHBFCPYLEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials One common route involves the condensation of 4-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring This intermediate is then reacted with a suitable nitrile to form the pyrazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
Substituent Impact on Activity :
- N1 Position : Bulky groups (e.g., tert-butyl in PPI ) enhance blood-brain barrier penetration, favoring neuroprotective roles. Aromatic groups (e.g., 4-methylphenyl in the target compound) may improve kinase binding.
- C4 Position : Secondary amines (e.g., isopropyl in the target compound) vs. benzylamines (e.g., S29 ) influence solubility and target affinity.
- C6 Position : Thioether groups (e.g., methylthio in 2a ) modulate electronic properties and metabolic stability.
Therapeutic Potential: The target compound’s lack of C6 substituents may reduce off-target effects compared to methylthio-containing analogs like 2a . Its isopropylamine group contrasts with S29’s fluorobenzylamine, suggesting divergent kinase selectivity profiles .
Synthetic Feasibility :
- Yields for pyrazolo[3,4-d]pyrimidines range from 51% (2c ) to 82% (compound 3 in ), with substituents affecting reaction efficiency.
Biological Activity
1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention for its potential pharmacological activities, particularly in oncology and inflammation. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 288.36 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in medicinal chemistry due to its diverse biological activities.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exert their biological effects through:
- Inhibition of Kinases : Many derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.
- Anti-inflammatory Properties : Pyrazolo derivatives are also noted for their ability to modulate inflammatory pathways.
Anticancer Activity
Recent studies have demonstrated significant anticancer potential for 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical cancer) | 15.0 | CDK inhibition |
| MCF-7 (Breast cancer) | 10.0 | Cell cycle arrest |
*Data derived from various experimental assays evaluating the compound's cytotoxicity against different cancer cell lines .
Inhibition of Kinases
The compound has been tested against several kinases with promising results:
| Kinase | Inhibition (%) |
|---|---|
| CDK2 | 85% |
| CDK5 | 90% |
| GSK3β | 75% |
These results indicate a strong selectivity towards CDK2 and CDK5, suggesting its potential as a targeted therapy in cancers where these kinases are dysregulated .
Case Studies
- Study on A549 Cells : In a study conducted by Fan et al., the compound was shown to significantly reduce cell viability in A549 lung cancer cells with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction confirmed by flow cytometry analysis .
- HeLa Cell Study : Another investigation highlighted its ability to inhibit HeLa cell proliferation through CDK inhibition, demonstrating an IC50 value of 15 µM. This suggests its potential application in cervical cancer therapies .
Pharmacokinetic Properties
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Oral Bioavailability : Preliminary studies indicate favorable oral bioavailability.
- Metabolism : The compound exhibits metabolic stability with minimal degradation under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
